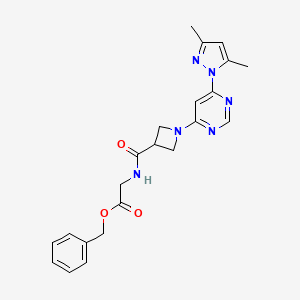
benzyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . Similar compounds have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to affect a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and microbial growth .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Biological Activity
Benzyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)acetate is a complex organic compound with potential biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Benzyl group : Enhances lipophilicity and potential receptor interactions.
- Pyrazole moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.
- Pyrimidine ring : Often involved in nucleic acid interactions and enzyme inhibition.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Autophagy : Similar compounds have been shown to disrupt autophagic flux, which could lead to increased apoptosis in cancer cells .
- Receptor Binding : The benzyl group may facilitate binding to various receptors, enhancing pharmacological effects.
Antiproliferative Activity
Research indicates that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, N-benzyl-3,5-dimethylpyrazol derivatives have demonstrated submicromolar activity against MIA PaCa-2 pancreatic cancer cells. These compounds reduced mTORC1 activity and increased basal autophagy levels while impairing autophagic flux under nutrient-replete conditions .
Structure-Activity Relationship (SAR)
A study on N-benzyl-3,5-dimethylpyrazol derivatives revealed that modifications to the pyrazole and pyrimidine components significantly affected their biological activity. The presence of specific functional groups was correlated with enhanced antiproliferative effects and improved metabolic stability .
Study 1: Anticancer Properties
In a study focused on the anticancer properties of benzyl 2-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine), researchers observed potent inhibitory effects on cell proliferation in vitro. The mechanism was linked to the modulation of autophagy pathways, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
Study 2: Enzyme Interaction
Another investigation highlighted the interaction of similar pyrazole-based compounds with key metabolic enzymes. These interactions led to alterations in metabolic pathways associated with cancer cell survival and proliferation, indicating a potential therapeutic application for targeting metabolic vulnerabilities in tumors .
Data Table: Biological Activity Summary
| Activity Type | Compound Structure | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | N-benzyl-3,5-dimethylpyrazol derivatives | <0.5 | mTORC1 inhibition |
| Autophagy Modulation | Benzyl 2-(1-(6-(3,5-dimethylpyrazol)...) | N/A | Disruption of autophagic flux |
| Enzyme Inhibition | Related pyrazole compounds | Varies | Targeting metabolic enzymes |
Properties
IUPAC Name |
benzyl 2-[[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-15-8-16(2)28(26-15)20-9-19(24-14-25-20)27-11-18(12-27)22(30)23-10-21(29)31-13-17-6-4-3-5-7-17/h3-9,14,18H,10-13H2,1-2H3,(H,23,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXBAVUELSDQMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCC(=O)OCC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














